

In-Depth Technical Guide: Antibacterial Agent 104 (CAS 2095612-29-4)

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Compound of Interest

Compound Name: Antibacterial agent 104

Cat. No.: B12416148

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Abstract

Antibacterial agent 104, also identified as Compound 7 in seminal research, is a novel semi-synthetic pleuromutilin derivative with the CAS number 2095612-29-4. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and biological activities. Characterized by a substituted 1,2,3-triazole moiety on the C14 side chain, this compound has demonstrated significant antibacterial efficacy, particularly against drug-resistant Gram-positive pathogens such as Methicillin-resistant *Staphylococcus aureus* (MRSA). This guide consolidates available quantitative data, details key experimental protocols for its synthesis and evaluation, and visualizes its mechanism of action and experimental workflows.

Core Compound Data

Property	Value	Reference
Chemical Name	Antibacterial agent 104	[1]
Synonym	Compound 7	[1]
CAS Number	2095612-29-4	[1]
Molecular Formula	C ₂₈ H ₃₉ NO ₄ S	[2]
Molecular Weight	485.68 g/mol	[2]
Class	Pleuromutilin Antibiotic	[1]

Antibacterial Spectrum and Potency

Antibacterial agent 104 exhibits potent activity against a range of Gram-positive bacteria, including clinically significant resistant strains. Its efficacy is attributed to its unique structural modifications on the pleuromutilin scaffold.

Table 2.1: In Vitro Minimum Inhibitory Concentrations (MICs)

The antibacterial potency was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

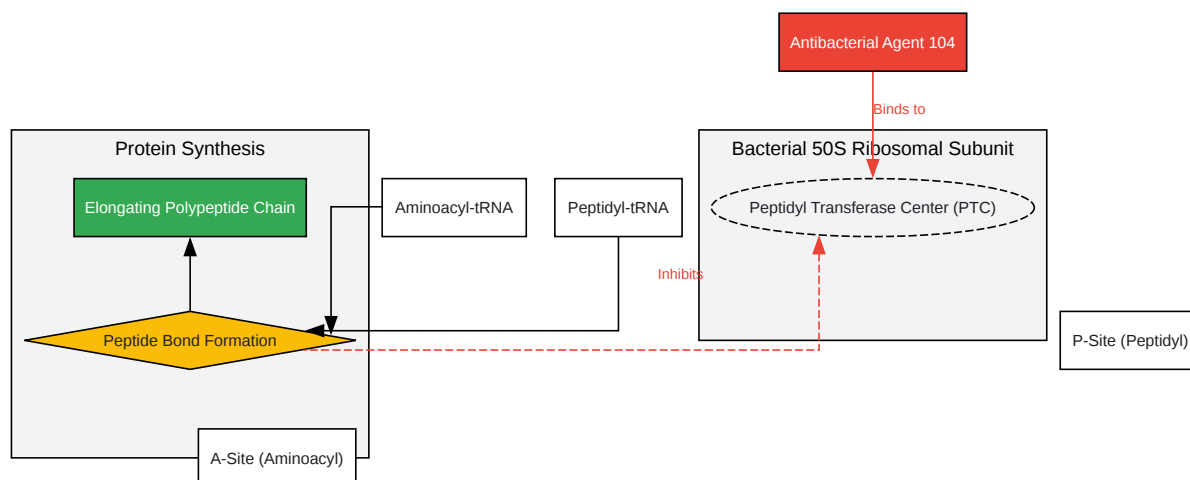
Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus (MRSA, ATCC 43300)	0.125 - 2
Staphylococcus aureus (ATCC 29213)	0.125 - 2
Staphylococcus aureus (AD 3, Clinical Isolate)	0.125 - 2
Staphylococcus aureus (144, Clinical Isolate)	0.125 - 2
Escherichia coli (ATCC 25922)	>64

Data derived from studies on novel pleuromutilin derivatives possessing 1,2,3-triazole moieties[1].

Mechanism of Action

As a pleuromutilin derivative, **Antibacterial agent 104** targets the bacterial ribosome, a critical component of protein synthesis. This mechanism is distinct from many other antibiotic classes, which contributes to its effectiveness against multi-drug resistant bacteria.

The agent binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding interaction sterically hinders the correct positioning of transfer RNA (tRNA) molecules in the A- and P-sites, thereby inhibiting the formation of peptide bonds and halting protein elongation.



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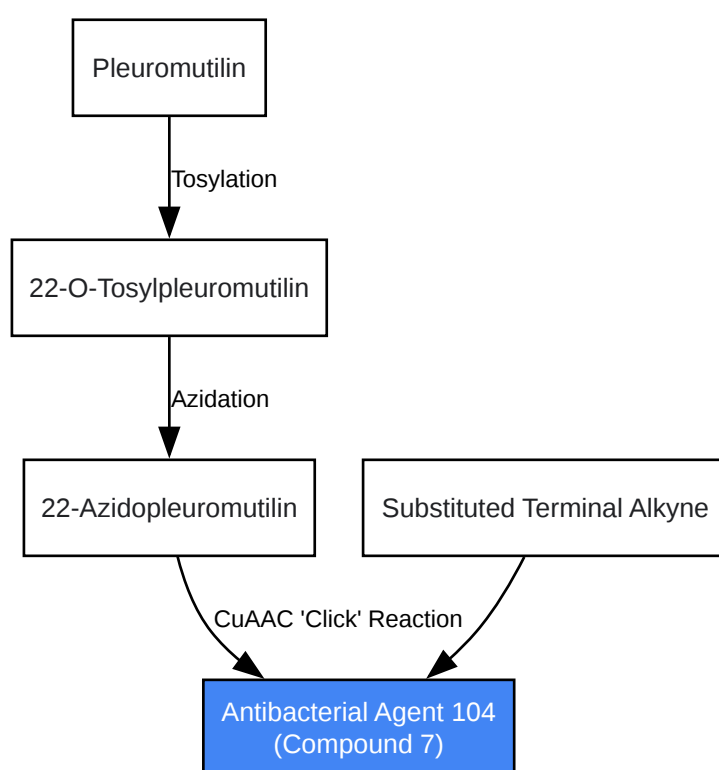
Caption: Mechanism of action of **Antibacterial Agent 104**.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of **Antibacterial agent 104**.

General Synthesis Workflow

The synthesis of **Antibacterial agent 104** (Compound 7) is achieved through a multi-step process starting from pleuromutilin. A key step involves the introduction of a 1,2,3-triazole moiety via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction."



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Caption: General synthesis workflow for **Antibacterial Agent 104**.

Protocol for Synthesis:

- **Tosylation of Pleuromutilin:** Pleuromutilin is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature to yield 22-O-tosylpleuromutilin.

- **Azidation:** The resulting tosylated intermediate is then treated with sodium azide (NaN_3) in a polar aprotic solvent such as dimethylformamide (DMF) to produce 22-azidopleuromutilin via nucleophilic substitution.
- **Click Reaction (CuAAC):** 22-azidopleuromutilin is reacted with the appropriate terminal alkyne in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO_4 and a reducing agent like sodium ascorbate) in a solvent mixture (e.g., t-BuOH/ H_2O) to yield the final product, **Antibacterial agent 104**.
- **Purification:** The final compound is purified using column chromatography on silica gel.

In Vitro Antibacterial Susceptibility Testing

Protocol: Broth Microdilution Assay (CLSI Guidelines)

- **Bacterial Culture Preparation:** Bacterial strains are cultured overnight on appropriate agar plates (e.g., Mueller-Hinton Agar). Colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB). This suspension is further diluted to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- **Compound Dilution:** **Antibacterial agent 104** is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in MHB in a 96-well microtiter plate.
- **Inoculation and Incubation:** The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound.
- **Controls:** A positive control (bacteria in broth without the agent) and a negative control (broth only) are included.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours under ambient air.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

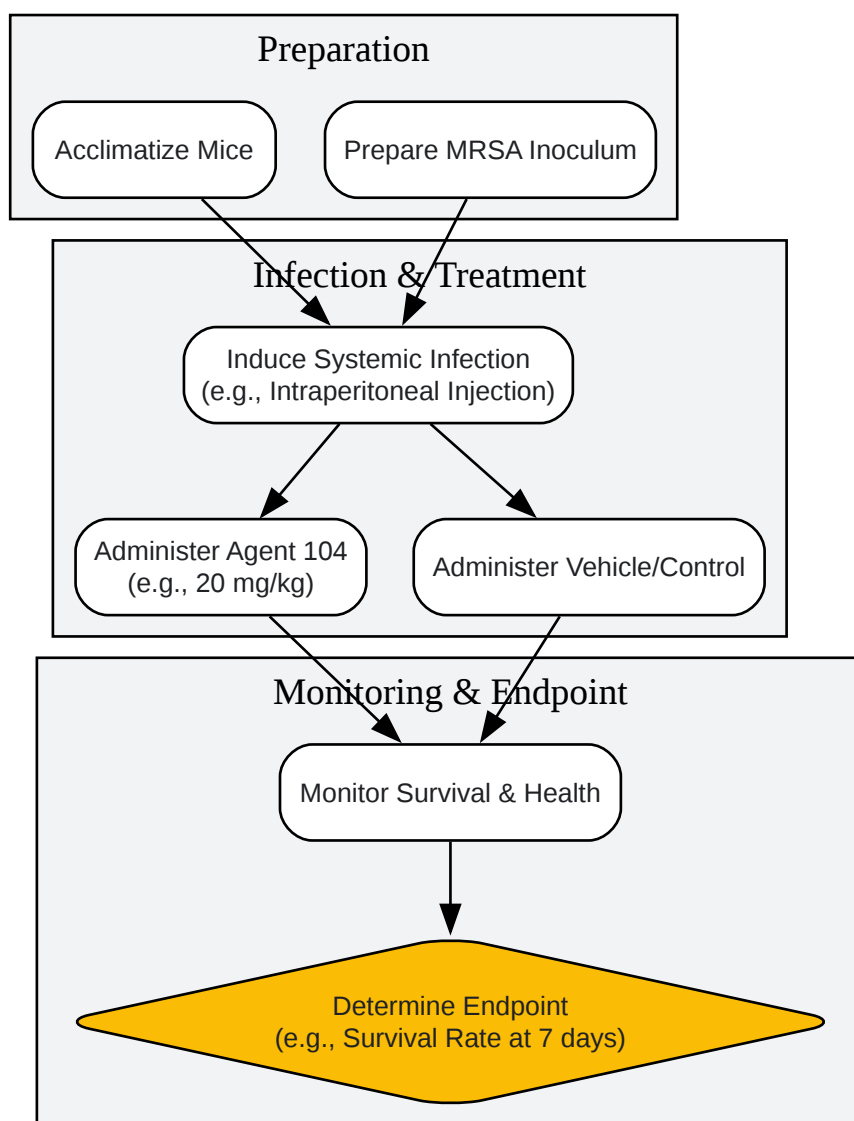
Cytotoxicity Assay

Protocol: MTT Assay against RAW 264.7 Macrophage Cells

- **Cell Seeding:** RAW 264.7 murine macrophage cells are seeded into a 96-well plate at a density of 1×10^5 cells/well and allowed to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **Antibacterial agent 104**. A vehicle control (DMSO) is also included.
- **Incubation:** The cells are incubated with the compound for 24-48 hours.
- **MTT Addition:** After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals produced by viable cells.
- **Absorbance Reading:** The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

In Vivo Efficacy Evaluation

While specific in vivo data for Compound 7 is not detailed in the primary reference abstract, a standard murine systemic infection model is typically employed for evaluating pleuromutilin derivatives.



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Caption: Workflow for a murine systemic infection model.

Protocol: Murine Systemic Infection Model

- Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
- Infection: Mice are infected via intraperitoneal or intravenous injection with a lethal dose of MRSA (e.g., 1×10^8 CFU per mouse).

- **Treatment:** One to two hours post-infection, mice are treated with **Antibacterial agent 104** (e.g., at a dose of 20 mg/kg), a vehicle control, or a reference antibiotic (e.g., tiamulin). Treatment may be administered via oral gavage or intraperitoneal injection.
- **Monitoring:** The survival and general health of the mice are monitored for a period of 7 days.
- **Endpoint:** The primary endpoint is the survival rate in each treatment group at the end of the observation period.

Conclusion

Antibacterial agent 104 (CAS 2095612-29-4) is a promising pleuromutilin derivative with potent in vitro activity against challenging Gram-positive pathogens, including MRSA. Its mechanism of action, targeting the bacterial ribosome, makes it a valuable candidate for further investigation in the fight against antimicrobial resistance. The provided protocols offer a foundational framework for the synthesis and evaluation of this and similar compounds. Further preclinical studies are warranted to fully elucidate its pharmacokinetic, pharmacodynamic, and safety profiles.

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References

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- 2. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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